17|A-Dihydroequilenin-4,16,16-d3
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Overview
Description
17|A-Dihydroequilenin-4,16,16-d3 is a deuterium-labeled derivative of 17β-Dihydroequilenin. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17|A-Dihydroequilenin-4,16,16-d3 involves the incorporation of deuterium atoms into the parent compound, 17β-Dihydroequilenin. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are essential to verify the deuterium content and overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
17|A-Dihydroequilenin-4,16,16-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
17|A-Dihydroequilenin-4,16,16-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving hormone receptors and their interactions.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 17|A-Dihydroequilenin-4,16,16-d3 involves its interaction with specific molecular targets, such as hormone receptors. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, potentially leading to altered biological activity. The pathways involved in its action include receptor binding, signal transduction, and metabolic transformation .
Comparison with Similar Compounds
Similar Compounds
17β-Dihydroequilenin: The parent compound without deuterium labeling.
17β-Dihydroequilenin-3-sulfate-4,16,16-d3: Another deuterium-labeled derivative with a sulfate group.
Uniqueness
17|A-Dihydroequilenin-4,16,16-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in reaction rates and metabolic stability compared to non-deuterated analogs .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(13S,14S,17S)-4,16,16-trideuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,10D |
InChI Key |
RYWZPRVUQHMJFF-XSRSQESHSA-N |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.